molecular formula C16H22Si2 B099497 1,4-Bis[(trimethylsilyl)ethynyl]benzene CAS No. 17938-13-5

1,4-Bis[(trimethylsilyl)ethynyl]benzene

Cat. No.: B099497
CAS No.: 17938-13-5
M. Wt: 270.52 g/mol
InChI Key: CMTMWEXUJQSPCA-UHFFFAOYSA-N
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Description

1,4-Bis[(trimethylsilyl)ethynyl]benzene is an organosilicon compound with the molecular formula C({16})H({22})Si(_{2}). It is characterized by the presence of two trimethylsilyl groups attached to ethynyl groups, which are in turn connected to a benzene ring at the 1 and 4 positions. This compound is notable for its applications in organic synthesis and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis[(trimethylsilyl)ethynyl]benzene can be synthesized through several methods. One common route involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol using stannous chloride. This reaction typically occurs under mild conditions and yields the desired diyne compound .

Another method involves the hydroalumination of this compound with di(tert-butyl)aluminium hydride. This process adds one Al-H bond to each C-C triple bond, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the processes generally involve scalable versions of the laboratory synthesis methods mentioned above. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Stannous Chloride: Used in the reduction of precursor compounds.

    Di(tert-butyl)aluminium Hydride: Employed in hydroalumination reactions.

    Other Reagents: Depending on the desired transformation, other reagents such as palladium catalysts, bases, and acids may be used.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted benzene derivatives and organometallic compounds.

Scientific Research Applications

1,4-Bis[(trimethylsilyl)ethynyl]benzene has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Materials Science: The compound is used in the fabrication of advanced materials, including polymers and nanomaterials, due to its ability to form stable, conjugated systems.

    Catalysis: It is employed in catalytic processes, where its unique structure can facilitate various chemical transformations.

    Electronics: The compound’s electronic properties make it useful in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 1,4-bis[(trimethylsilyl)ethynyl]benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the ethynyl groups, which can undergo various addition and substitution reactions. In materials science, its ability to form conjugated systems is crucial for its role in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diethynylbenzene: Similar in structure but lacks the trimethylsilyl groups, resulting in different reactivity and applications.

    1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups but lacks the ethynyl groups, leading to different chemical properties.

    Phenylacetylene: A simpler compound with a single ethynyl group attached to a benzene ring.

Uniqueness

1,4-Bis[(trimethylsilyl)ethynyl]benzene is unique due to the presence of both trimethylsilyl and ethynyl groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in applications requiring robust and versatile building blocks.

Properties

IUPAC Name

trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTMWEXUJQSPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50994107
Record name [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73392-23-1
Record name [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50994107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

40 mL THF was transferred to a flame-dried Schlenk flask. 1,4-dibromobenzene (2.5 mmol, 0.060 g), Pd(PPh3)4 (0.1 mmol 0.12 g), and CuI (0.2 mmol, 0.004 g) were added. Trimethylsilylacetylene (6 mmol, 0.87 mL) and 10 mL DIPA was added via syringe. The mixture was heated to 45° C. for 24 hrs. under nitrogen. The resulting suspension was filtered and filtrate was concentrated under reduced pressure. The residual solid was dissolved in dichloromethane and washed with an aqueous ammonium chloride solution. The organic layer was concentrated and crude product was subjected to column chromatography (silica, hexanes) to afford a white solid (2.3 mmol, 0.61 g, 90% yield). 1H NMR (400 MHz, CDCl3) δ: 7.37 (s, 4H), 0.22 (s, 18H).
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 1,4-bis[(trimethylsilyl)ethynyl]benzene?

A: this compound can be synthesized through several methods. One approach involves the nucleophilic attack of acetylide anions on para-quinones, followed by reduction with stannous chloride []. This method offers a "palladium-free" alternative to traditional cross-coupling reactions. Alternatively, it can be synthesized via a Sonogashira reaction using citrate-stabilized palladium nanoparticles as a catalyst [].

Q2: What is the significance of the trimethylsilyl groups in this compound?

A: The trimethylsilyl groups in this compound serve as protecting groups for the terminal alkynes. This allows for further functionalization through protodesilylation, enabling the synthesis of diverse oligo(phenyleneethynylene)s via palladium/copper-catalyzed cross-coupling reactions [].

Q3: What are the potential applications of this compound in materials science?

A: this compound serves as a key building block for constructing conjugated polymers and other organic electronic materials. For instance, it can be utilized in the ruthenium-catalyzed synthesis of copoly(arylene/1,1-vinylene)s, which are cross-conjugated polymers with potential applications in optoelectronics []. Additionally, its derivatives with long alkoxy chains, like 1,4-diethynyl-2,5-bis(heptyloxy)benzene, are investigated for their liquid crystalline properties [].

Q4: How does the molecular structure of this compound influence its packing and intermolecular interactions?

A: The bulky trimethylsilyl groups and the linear ethynyl units in this compound significantly influence its crystal packing. Studies have shown that these large substituents lead to weak intermolecular interactions, primarily consisting of C-H...π interactions between the methylene hydrogen atoms and the acetylenic carbon atoms [].

Q5: Are there any studies on the thermal stability and vapor pressure of this compound?

A: Yes, research has investigated the thermal properties of this compound for potential applications in chemical vapor deposition processes. The standard enthalpy of sublimation (ΔsH°) for this compound was determined to be 72.4 ± 0.6 kJ mol−1, and its vapor pressure characteristics have been studied in the context of thin-film deposition processes for materials like silicon carbide [].

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